molecular formula C10H12Cl2N4 B11859951 3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11859951
M. Wt: 259.13 g/mol
InChI Key: UNUOOWJEYPMPLZ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-1-methylpyrazole with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-d]pyrimidine
  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
  • 1-Na PP1

Uniqueness

3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tert-butyl and dichloro groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12Cl2N4

Molecular Weight

259.13 g/mol

IUPAC Name

3-tert-butyl-5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H12Cl2N4/c1-10(2,3)7-5-6(16(4)15-7)8(11)14-9(12)13-5/h1-4H3

InChI Key

UNUOOWJEYPMPLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=C1N=C(N=C2Cl)Cl)C

Origin of Product

United States

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